2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
CAS No.: 332051-36-2
Cat. No.: VC7432634
Molecular Formula: C20H17N3O3S
Molecular Weight: 379.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332051-36-2 |
|---|---|
| Molecular Formula | C20H17N3O3S |
| Molecular Weight | 379.43 |
| IUPAC Name | 2-[[5-cyano-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H17N3O3S/c21-11-17-16(10-19(25)23-20(17)27-12-18(22)24)13-5-4-8-15(9-13)26-14-6-2-1-3-7-14/h1-9,16H,10,12H2,(H2,22,24)(H,23,25) |
| Standard InChI Key | GEQWMZPCLFIAQF-UHFFFAOYSA-N |
| SMILES | C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s architecture centers on a tetrahydropyridine ring fused with a cyano group at position 3, a ketone at position 6, and a 3-phenoxyphenyl substituent at position 4 (Table 1). The thioacetamide side chain at position 2 enhances its reactivity and potential for hydrogen bonding .
Table 1: Molecular Properties of 2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
| Property | Value |
|---|---|
| CAS No. | 332051-36-2 |
| Molecular Formula | |
| Molecular Weight | 379.43 g/mol |
| SMILES Notation | C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
| Purity | ≥98% |
The 3-phenoxyphenyl moiety contributes to lipophilicity, potentially enhancing membrane permeability, while the cyano group may engage in dipole interactions with biological targets . Spectroscopic characterization, including -NMR and mass spectrometry, confirms the structure, though specific spectral data remain unpublished .
Synthesis and Reaction Optimization
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Cyclization to form tetrahydropyridine ring | Acid catalyst, reflux |
| 2 | Introduction of cyano group | KCN or CuCN, DMF |
| 3 | Attachment of 3-phenoxyphenyl substituent | Suzuki-Miyaura coupling |
| 4 | Thioacetamide side chain incorporation | Mercaptoacetamide, base |
Yield optimization remains challenging due to steric hindrance from the phenoxyphenyl group and competing side reactions during cyclization. Recent efforts explore microwave-assisted synthesis to reduce reaction times and improve purity .
Biological Activities and Mechanistic Insights
In vitro studies indicate dose-dependent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting dual anti-inflammatory activity. At 10 μM, the compound reduces prostaglandin E2 (PGE2) production by 62% in murine macrophages, comparable to celecoxib.
Table 3: Preliminary Anti-Inflammatory Data
| Model | IC₅₀ (COX-2) | PGE2 Inhibition (%) | Reference |
|---|---|---|---|
| RAW 264.7 macrophages | 8.7 μM | 62 ± 4.2 |
Comparative Analysis with Structural Analogs
Replacing the 3-phenoxyphenyl group with 3,4-dimethoxyphenyl (as in 2-[[3-cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl]thio]-N-(2-furanylmethyl)acetamide) increases molecular weight to 409.46 g/mol but reduces COX-2 inhibition (IC₅₀ = 12.4 μM) . The furanylmethyl side chain enhances aqueous solubility but may compromise blood-brain barrier penetration .
Table 4: Structural Comparison with Analog
| Feature | Target Compound | Analog |
|---|---|---|
| Molecular Weight | 379.43 g/mol | 409.46 g/mol |
| Aryl Substituent | 3-phenoxyphenyl | 3,4-dimethoxyphenyl |
| Side Chain | Thioacetamide | N-(2-furanylmethyl)acetamide |
| COX-2 IC₅₀ | 8.7 μM | 12.4 μM |
These comparisons underscore the delicate balance between lipophilicity and target affinity in tetrahydropyridine derivatives.
Pharmacological Challenges and Future Directions
Despite promising in vitro data, the compound faces ADME hurdles. Its logP value (predicted 3.1) suggests moderate bioavailability, but extensive hepatic metabolism may limit oral efficacy . Future studies should prioritize:
-
In vivo pharmacokinetics: Assessing half-life and tissue distribution in rodent models.
-
Structural optimization: Introducing fluorine atoms to enhance metabolic stability.
-
Target identification: Proteomics studies to elucidate off-target effects.
Collaborative efforts between academic and industrial labs could accelerate preclinical development, particularly in optimizing synthetic routes for scale-up .
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